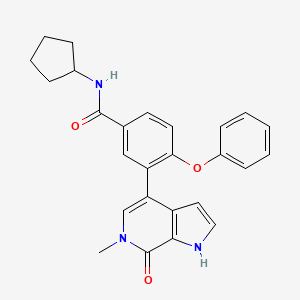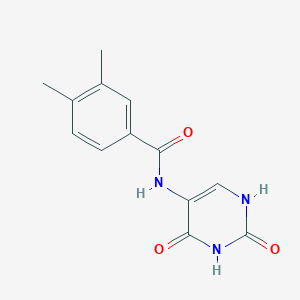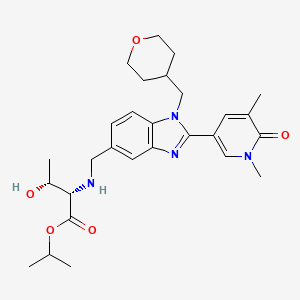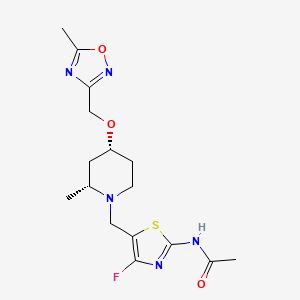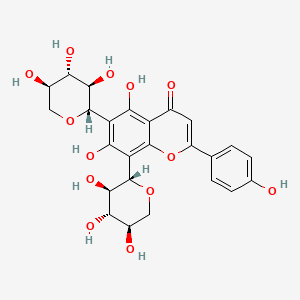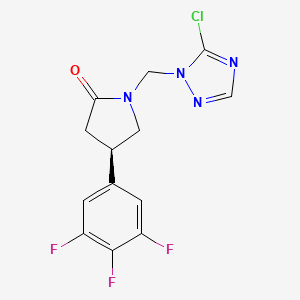
Amyloid |A-Protein (1-6)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amyloid A-Protein (1-6) is a peptide fragment derived from the larger Serum Amyloid A (SAA) protein. SAA proteins are small, acute-phase proteins that play a significant role in the body’s response to inflammation. They are known for their ability to form amyloid fibrils, which are associated with various amyloid diseases . The Amyloid A-Protein (1-6) fragment is particularly interesting due to its involvement in the early stages of amyloid fibril formation.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Amyloid A-Protein (1-6) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of Amyloid A-Protein (1-6) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. High-performance liquid chromatography (HPLC) is employed for purification to ensure the peptide’s purity and quality .
化学反応の分析
Types of Reactions: Amyloid A-Protein (1-6) can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues, stabilizing the peptide structure.
Reduction: The reduction of disulfide bonds can break these stabilizing interactions.
Substitution: Amino acid residues within the peptide can be substituted to study the effects on amyloid formation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products Formed: The primary product of these reactions is the modified Amyloid A-Protein (1-6) peptide, which can exhibit different structural and functional properties depending on the modifications made .
科学的研究の応用
Amyloid A-Protein (1-6) has numerous applications in scientific research:
Chemistry: Used as a model peptide to study amyloid fibril formation and aggregation mechanisms.
Biology: Investigated for its role in cellular processes and interactions with other biomolecules.
Medicine: Studied in the context of amyloid diseases, such as Alzheimer’s disease, to understand the early stages of amyloid plaque formation.
作用機序
The mechanism of action of Amyloid A-Protein (1-6) involves its ability to self-assemble into amyloid fibrils. This process is driven by the peptide’s intrinsic properties and interactions with other molecules. The formation of amyloid fibrils is a nucleation-dependent process, where the peptide undergoes conformational changes to form β-sheet-rich structures. These structures then aggregate to form fibrils . The molecular targets and pathways involved include interactions with cell membranes, other amyloidogenic proteins, and various cellular receptors .
類似化合物との比較
Amyloid A-Protein (1-6) can be compared to other amyloidogenic peptides, such as:
Amyloid β (Aβ) Peptides: Involved in Alzheimer’s disease, these peptides also form amyloid fibrils but have different sequences and aggregation properties.
Tau Protein Fragments: Associated with neurofibrillary tangles in Alzheimer’s disease, these fragments have distinct aggregation mechanisms.
α-Synuclein: Involved in Parkinson’s disease, this protein forms amyloid fibrils with unique structural characteristics
The uniqueness of Amyloid A-Protein (1-6) lies in its specific sequence and its role in the early stages of amyloid fibril formation, making it a valuable model for studying amyloidogenesis .
特性
分子式 |
C33H47N11O11 |
|---|---|
分子量 |
773.8 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H47N11O11/c1-17(40-28(50)20(34)14-26(47)48)27(49)41-22(9-10-25(45)46)30(52)43-23(12-18-6-3-2-4-7-18)31(53)42-21(8-5-11-38-33(35)36)29(51)44-24(32(54)55)13-19-15-37-16-39-19/h2-4,6-7,15-17,20-24H,5,8-14,34H2,1H3,(H,37,39)(H,40,50)(H,41,49)(H,42,53)(H,43,52)(H,44,51)(H,45,46)(H,47,48)(H,54,55)(H4,35,36,38)/t17-,20-,21-,22-,23-,24-/m0/s1 |
InChIキー |
YOEKWGKBUDWPJN-YYOLRRQBSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)[C@H](CC(=O)O)N |
正規SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


